Lurasidone hydrochloride (CAS: 367514-88-3) is a highly selective benzisothiazol derivative and a prominent atypical antipsychotic utilized extensively in neuropharmacological research and formulation science[1]. As a Biopharmaceutics Classification System (BCS) Class II compound, it is characterized by very low aqueous solubility (0.224 mg/mL) but high membrane permeability, making it a primary candidate for advanced solid-state solubility enhancement studies [2]. Pharmacodynamically, it acts as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors, while distinguishing itself from its class via exceptionally high affinity for 5-HT7 receptors and negligible binding to off-target histamine and muscarinic receptors[1].
Substituting Lurasidone hydrochloride with other atypical antipsychotics (such as olanzapine or risperidone) fundamentally alters the off-target receptor binding profile, introducing metabolic and sedative variables that confound neuropharmacological safety models [2]. Furthermore, attempting to substitute the specific crystalline hydrochloride salt with the free base or amorphous forms leads to catastrophic dissolution failure; the amorphous form paradoxically gels upon hydration, drastically reducing bioavailability [1]. Therefore, procuring the exact crystalline Lurasidone HCl salt is a strict requirement for reproducible formulation, dissolution stability, and targeted receptor modulation without metabolic liabilities.
While amorphous solid dispersions are widely used to enhance the bioavailability of BCS Class II drugs, Lurasidone hydrochloride exhibits atypical solid-state behavior. Formulators must procure the stable crystalline form of Lurasidone HCl, as the amorphous form paradoxically exhibits significantly lower dissolution rates due to rapid gelation upon contact with aqueous media[1].
| Evidence Dimension | Dissolution performance and phase behavior |
| Target Compound Data | Crystalline Lurasidone HCl (stable dissolution without gelation) |
| Comparator Or Baseline | Amorphous Lurasidone HCl |
| Quantified Difference | Amorphous form exhibits much lower dissolution due to polymer-like gelation upon hydration. |
| Conditions | Aqueous dissolution testing (pH 2.0–6.8 PBS at 25 °C) |
Dictates that procurement and manufacturing must strictly control for crystalline Lurasidone HCl to avoid catastrophic dissolution failure in final dosage forms.
Crystalline Lurasidone hydrochloride possesses a high melting endotherm (254.8 °C), providing substantial thermal stability during aggressive processing. To overcome its intrinsic solubility limit (0.224 mg/mL), it serves as an excellent candidate for co-amorphous complexation with agents like L-cysteine hydrochloride, which drastically lowers the glass transition temperature and enhances the dissolution rate [1].
| Evidence Dimension | Thermal transition and intrinsic dissolution rate |
| Target Compound Data | Lurasidone HCl–L-cysteine HCl co-amorphous system (Tg = 71.7 °C) |
| Comparator Or Baseline | Pure crystalline Lurasidone HCl (Tm = 254.8 °C) |
| Quantified Difference | Co-amorphous formulation increases the intrinsic dissolution rate by approximately 5-fold compared to the pure crystalline baseline. |
| Conditions | Differential scanning calorimetry (DSC) and intrinsic dissolution testing |
Validates the compound's suitability for advanced crystal engineering and solvent-evaporation formulation workflows aimed at overcoming BCS Class II limitations.
In comparative receptor binding assays, Lurasidone hydrochloride demonstrates a highly selective profile, lacking the off-target histamine H1 and muscarinic M1 receptor affinities that plague other atypical antipsychotics. This structural advantage directly translates to lower sedation and weight gain liabilities in vivo compared to baseline agents like olanzapine [1].
| Evidence Dimension | Histamine H1 and Muscarinic M1 receptor binding affinity (Ki) |
| Target Compound Data | Lurasidone HCl (Ki ≥ 1,000 nM for H1 and M1) |
| Comparator Or Baseline | Olanzapine (high H1/M1 affinity) |
| Quantified Difference | Lurasidone exhibits little to no affinity for H1/M1 receptors, whereas comparators show strong binding that drives metabolic side effects. |
| Conditions | In vitro radioligand binding assays |
Makes Lurasidone HCl the preferred benchmark compound for developing metabolically benign antipsychotic formulations.
Lurasidone hydrochloride is structurally optimized to provide exceptionally high binding affinity for the 5-HT7 receptor, a key target for cognitive impairment models, significantly outperforming legacy comparators. Its rank order of affinity for 5-HT7 receptors is superior to risperidone, clozapine, and olanzapine[1].
| Evidence Dimension | 5-HT7 receptor binding affinity (Ki) |
| Target Compound Data | Lurasidone HCl (Ki = 0.495 nM) |
| Comparator Or Baseline | Risperidone, Clozapine, Haloperidol, Olanzapine |
| Quantified Difference | Lurasidone ranks highest in 5-HT7 affinity (Lurasidone > Risperidone > Clozapine > Haloperidol = Olanzapine). |
| Conditions | In vitro receptor binding assays |
Essential for researchers needing a highly potent 5-HT7 antagonist benchmark in schizophrenia cognitive deficit models.
Due to its BCS Class II status and unique gelation behavior in the amorphous state, crystalline Lurasidone hydrochloride is an ideal model compound for developing novel co-amorphous systems, solid dispersions (e.g., using Vitamin E TPGS), and hydrotropic solubilization techniques aimed at overcoming dissolution-rate limited absorption [1].
Leveraging its exceptionally high binding affinity for the 5-HT7 receptor (Ki = 0.495 nM) compared to legacy antipsychotics, Lurasidone HCl is the preferred procurement choice for researchers modeling the serotonergic modulation of glutamate and GABA to improve learning and memory in psychotic disorders [2].
Because Lurasidone HCl exhibits negligible affinity for histamine H1 and muscarinic M1 receptors (Ki ≥ 1,000 nM), it serves as a critical negative-control benchmark in drug discovery programs aiming to evaluate or minimize the weight gain, sedation, and metabolic liabilities typically associated with atypical antipsychotics like olanzapine [2].
Irritant;Health Hazard